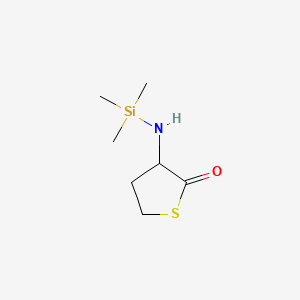
2'-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone is a complex organic compound with the molecular formula C21H25ClN2O3 This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a hydroxypropoxy group attached to an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone typically involves multiple steps, starting with the preparation of the piperazine derivative. The hydroxypropoxy group is then added via a nucleophilic substitution reaction, and the final acetophenone moiety is introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group may yield ketones, while reduction of the acetophenone moiety can produce alcohols.
Scientific Research Applications
2’-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of 2’-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity to these receptors, while the hydroxypropoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)piperazine: A simpler analog with similar biological activities.
2-Hydroxypropoxyacetophenone: Lacks the piperazine ring but shares the hydroxypropoxy and acetophenone moieties.
N-(2-Chlorophenyl)piperazine: Another analog with a different substitution pattern on the piperazine ring.
Uniqueness
2’-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, 2-chlorophenyl group, and hydroxypropoxy group in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63990-66-9 |
|---|---|
Molecular Formula |
C21H25ClN2O3 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H25ClN2O3/c1-16(25)18-6-2-5-9-21(18)27-15-17(26)14-23-10-12-24(13-11-23)20-8-4-3-7-19(20)22/h2-9,17,26H,10-15H2,1H3 |
InChI Key |
NIHRMUCHYZKKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)





![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)


![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
